molecular formula C12H16ClN5O5 B13909241 (2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B13909241
M. Wt: 345.74 g/mol
InChI Key: RDZDHAJEWMXENA-IOSLPCCCSA-N
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Description

The compound (2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring system, chlorination, and the introduction of the hydroxyethylamino group. The final step involves the coupling of the purine derivative with a protected sugar moiety, followed by deprotection to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new nucleoside analogs with potential therapeutic applications.

Biology

In molecular biology, the compound is used in studies involving nucleic acid interactions and enzyme mechanisms. It can be incorporated into DNA or RNA to investigate the effects of specific modifications on biological processes.

Medicine

In medicine, the compound has been explored for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for the development of new therapeutic drugs.

Industry

In the industrial sector, the compound is used in the production of specialized chemicals and materials. Its unique structure and reactivity make it valuable for various applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used as an antiviral agent.

    Zidovudine: An antiretroviral medication used to treat HIV.

    Gemcitabine: A nucleoside analog used in chemotherapy.

Uniqueness

The uniqueness of (2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol lies in its specific structural features, such as the presence of the chloro and hydroxyethylamino groups. These modifications can enhance its biological activity and selectivity compared to other nucleoside analogs.

Properties

Molecular Formula

C12H16ClN5O5

Molecular Weight

345.74 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H16ClN5O5/c13-12-16-9(14-1-2-19)6-10(17-12)18(4-15-6)11-8(22)7(21)5(3-20)23-11/h4-5,7-8,11,19-22H,1-3H2,(H,14,16,17)/t5-,7-,8-,11-/m1/s1

InChI Key

RDZDHAJEWMXENA-IOSLPCCCSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)NCCO

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)NCCO

Origin of Product

United States

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